Product packaging for 1,7-dimethyl-1H-benzimidazole(Cat. No.:CAS No. 17583-45-8)

1,7-dimethyl-1H-benzimidazole

Cat. No.: B094719
CAS No.: 17583-45-8
M. Wt: 146.19 g/mol
InChI Key: SOKQROSLNCMNNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Dimethyl-1H-benzimidazole is a synthetically versatile benzimidazole derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery. The benzimidazole core is a key structural motif in numerous therapeutic agents due to its resemblance to naturally occurring purine nucleotides, allowing it to interact readily with biological polymers and enzymes . This structural similarity facilitates diverse weak interactions, including hydrogen bonding, van der Waals forces, and pi-stacking, with a broad spectrum of therapeutic targets . Researchers extensively investigate benzimidazole derivatives like this compound for their potential in targeted cancer therapy. The benzimidazole pharmacophore is a foundation for developing precision oncology agents, functioning as topoisomerase inhibitors, kinase inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors, and epigenetic modulators such as histone deacetylase (HDAC) inhibitors . Several benzimidazole-based drugs, including Abemaciclib and Veliparib, have advanced to clinical use, highlighting the translational value of this chemical class . Beyond oncology, this compound is a valuable intermediate for synthesizing analogs with antimicrobial, antifungal, and anti-inflammatory properties . Its stability under extreme conditions and capacity for diverse substitution patterns make it a robust building block for developing new chemical entities and optimizing pharmacological activities .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B094719 1,7-dimethyl-1H-benzimidazole CAS No. 17583-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-4-3-5-8-9(7)11(2)6-10-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKQROSLNCMNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Bedrock of Advanced Chemistry: Benzimidazole Heterocycles

Benzimidazole (B57391), a bicyclic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a cornerstone of heterocyclic chemistry. chemmethod.comnih.gov Its structural framework is not merely a subject of academic curiosity but serves as a "privileged structure" in medicinal chemistry. nih.govadvancedengineeringscience.comresearchgate.net This designation stems from its ability to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities. chemijournal.com Consequently, the benzimidazole nucleus is a recurring motif in numerous clinically significant drugs. arabjchem.orgimpactfactor.org

The versatility of the benzimidazole scaffold allows for extensive structural modifications, with different substituents leading to a diverse range of chemical properties and biological effects. impactfactor.orgdergipark.org.tr This adaptability has made benzimidazoles a focal point for drug discovery and development, with applications spanning from antimicrobial and antiviral agents to anticancer and antihypertensive therapies. advancedengineeringscience.comchemijournal.comarabjchem.org The electron-rich nature of the benzimidazole ring system further contributes to its ability to interact with various biological macromolecules, making it a valuable tool in the design of new therapeutic agents. chemijournal.com

A Closer Look: Structural and Chemical Identity of 1,7 Dimethyl 1h Benzimidazole

1,7-Dimethyl-1H-benzimidazole is a specific derivative of the parent benzimidazole (B57391) structure. Its chemical identity is defined by the presence of two methyl groups attached to the benzimidazole core at the 1 and 7 positions. The nomenclature "1H" indicates that the hydrogen atom is located on the nitrogen at position 1 of the imidazole (B134444) ring.

The precise placement of these methyl groups significantly influences the molecule's steric and electronic properties. The methyl group at the 1-position is on one of the nitrogen atoms of the imidazole ring, while the methyl group at the 7-position is on a carbon atom of the fused benzene (B151609) ring. This specific substitution pattern distinguishes it from other dimethylbenzimidazole isomers and dictates its unique chemical behavior and potential interactions.

Below is a table summarizing key chemical data for this compound.

PropertyValue
Molecular Formula C₉H₁₀N₂
IUPAC Name This compound

Note: Specific experimental data such as melting point, boiling point, and solubility for this exact isomer can vary and are typically determined through laboratory analysis.

A Journey Through Time: the Evolution of Benzimidazole Chemistry

The history of benzimidazole (B57391) chemistry dates back to the late 19th century. The first synthesis of a benzimidazole compound was reported by Hoebrecker in 1872, who prepared 2,5- or 2,6-dimethylbenzimidazole. chemmethod.comchemijournal.com This pioneering work laid the groundwork for future explorations into this class of heterocyclic compounds. Another significant early contribution came from Ladenburg in 1875, who synthesized 2,5-dimethylbenzimidazole through a different route. arabjchem.org

However, it was in the mid-20th century that interest in benzimidazole chemistry truly burgeoned. A pivotal moment was the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral part of the structure of vitamin B12. chemijournal.comarabjchem.org This finding highlighted the biological significance of the benzimidazole scaffold and spurred intensive research into its derivatives. In 1944, Woolley's hypothesis that benzimidazoles are structural analogues of purines and could elicit biological responses further fueled this interest. nih.govijarsct.co.in

Since then, the field has witnessed the development of numerous synthetic methodologies and the discovery of a vast number of benzimidazole derivatives with a wide range of applications. chemmethod.com The ongoing research in this area continues to uncover new facets of benzimidazole chemistry and its potential in various scientific domains.

The Contemporary Relevance of 1,7 Dimethyl 1h Benzimidazole in Research

Foundational Synthetic Routes to the Benzimidazole Core

The construction of the bicyclic benzimidazole system is most commonly achieved through the cyclization of an ortho-phenylenediamine precursor. Several classical and modern methods have been developed for this purpose.

The condensation of o-phenylenediamines with various carbonyl-containing compounds is a cornerstone of benzimidazole synthesis. rsc.orgthieme-connect.com These reactions, often named the Phillips-Ladenburg and Weidenhagen reactions, are versatile, though they traditionally required harsh conditions like high temperatures. rsc.org Modern modifications have introduced a wide array of catalysts and conditions to improve yields and sustainability.

The reaction can be performed with aldehydes, ketones, carboxylic acids, or their derivatives like esters, anhydrides, and acid chlorides. thieme-connect.comjyoungpharm.org The choice of the carbonyl component directly determines the substituent at the 2-position of the resulting benzimidazole. For instance, reacting o-phenylenediamine (B120857) with an aldehyde is a common route to 2-substituted benzimidazoles. researchgate.net Various catalysts, including ammonium (B1175870) chloride, p-toluenesulfonic acid, and even metal-free options under microwave irradiation, have been employed to facilitate this transformation. jyoungpharm.orgresearchgate.netsemanticscholar.org The use of microwave assistance can significantly shorten reaction times from hours to minutes and often proceeds in the absence of traditional organic solvents. researchgate.netnih.gov

ReactantsCatalyst/ConditionsProductYieldReference
o-Phenylenediamine, Aromatic AldehydeAmberlite IR-120, Microwave2-Aryl-benzimidazoleHigh researchgate.net
o-Phenylenediamine, Carboxylic AcidAmmonium Chloride, Ethanol (B145695), 80-90°C2-Substituted Benzimidazole72-90% semanticscholar.org
N-phenyl-o-phenylenediamine, BenzaldehydeEr(OTf)₃ (1 mol%), Microwave, 60°C1,2-disubstituted benzimidazole86-99% nih.gov
o-Phenylenediamine, 4-Chlorobenzaldehydetert-Butyl nitrite, THF, 25°C2-(4-chlorophenyl)benzimidazole80% semanticscholar.org

This table presents a selection of condensation reactions for benzimidazole synthesis, highlighting the diversity of catalysts and conditions.

Beyond direct condensation, benzimidazole derivatives can be effectively prepared through the rearrangement of other heterocyclic compounds. thieme-connect.com This approach offers an alternative pathway, often starting from more complex ring systems.

One notable example is the rearrangement of quinoxaline (B1680401) derivatives. rsc.orgthieme-connect.com Quinoxalin-2(1H)-ones, which can be readily synthesized from substituted 1,2-diaminobenzenes, can undergo rearrangement to form substituted benzimidazoles. rsc.org In this process, substituents on the benzene (B151609) ring of the quinoxalinone are transferred to the benzene portion of the new benzimidazole ring. rsc.org Another documented pathway involves the rearrangement of benzodiazepine (B76468) intermediates. scispace.com For example, chalcones can be reacted with o-phenylenediamine to form benzodiazepines, which can then undergo a ring contraction to yield benzimidazole derivatives. scispace.com The Mamedov Heterocycle Rearrangement provides a green chemistry approach, allowing for the synthesis of complex benzimidazole structures from quinoxalines at room temperature in acetic acid. rsc.org

Oxidative cyclization represents a powerful strategy for benzimidazole synthesis, often starting from precursors that are not yet cyclized. These methods typically involve the formation of two new C–N bonds in a single conceptual step. acs.org An efficient method involves the phenyliodine(III) diacetate (PIDA)-mediated intramolecular oxidative imidation of N-arylamidines, which are themselves easily formed from anilines and nitriles. acs.org This approach has been adapted for parallel synthesis, making it valuable for creating libraries of benzimidazole compounds for medicinal chemistry research. acs.orgnih.gov

Copper-mediated oxidation provides another route to both N–H and N-alkyl benzimidazoles. acs.org A particularly innovative and environmentally benign method uses D-glucose as a C1 synthon for the synthesis of benzimidazoles from o-phenylenediamines. acs.orgorganic-chemistry.org This metal-free reaction proceeds in water and demonstrates broad functional group tolerance with excellent yields. acs.orgorganic-chemistry.org Isotopic labeling studies have confirmed that the methine carbon at the C2 position of the benzimidazole originates from the glucose. acs.org

PrecursorOxidant/ConditionsKey FeatureReference
N-ArylamidinesPhenyliodine(III) diacetate (PIDA)Intramolecular oxidative imidation acs.org
o-Phenylenediamines, AnilinesCu-mediated oxidationAccess to N-H and N-alkyl benzimidazoles acs.orgnih.gov
o-PhenylenediaminesD-Glucose, TBHP, Water, 100°CMetal-free, uses biorenewable C1 source acs.orgorganic-chemistry.org
o-(Cycloamino)anilinesPeroxytrifluoroacetic acidForms ring-fused benzimidazoles nih.gov

This table summarizes various oxidative cyclization pathways for synthesizing the benzimidazole core.

Regioselective Functionalization and Derivatization Strategies

Once the benzimidazole core is formed, further functionalization, particularly at the nitrogen atoms, is often required. This is especially true for the synthesis of asymmetrically substituted compounds like this compound.

N-alkylation is a common strategy for synthesizing derivatives such as this compound. jyoungpharm.org The reaction typically involves treating a pre-formed benzimidazole with an alkylating agent in the presence of a base. For example, 1,3-dimethyl-1H-benzimidazol-3-ium iodide can be synthesized from 1H-benzimidazole using methylene (B1212753) iodide as the alkylating agent and potassium carbonate as the base. researchgate.net

Similarly, N-arylation can be achieved through various coupling reactions. Palladium-catalyzed aerobic synthesis from N,N'-bis(aryl)amidines represents one pathway to N-aryl benzimidazoles. acs.org

The N-alkylation of unsymmetrical benzimidazoles, where the two nitrogen atoms are in different chemical environments, presents a significant regioselectivity challenge. otago.ac.nz The reaction can potentially yield two different constitutional isomers, and controlling which nitrogen atom is alkylated is a key synthetic hurdle.

The outcome of the alkylation is influenced by a combination of steric and electronic factors, as well as the reaction conditions. otago.ac.nz

Steric Effects : Bulky substituents on the benzimidazole ring or the use of a large alkylating agent can favor alkylation at the less sterically hindered nitrogen atom. otago.ac.nz

Electronic Effects : Electron-withdrawing groups on the benzene ring can deactivate the nearer nitrogen atom, making the more remote nitrogen more nucleophilic and thus more susceptible to electrophilic attack by the alkylating agent. otago.ac.nz

Reaction Conditions : The regioselectivity can be highly dependent on the reaction medium. Alkylation of the neutral benzimidazole (e.g., in ethanol) can yield a different product ratio compared to the alkylation of the benzimidazolide (B1237168) anion (formed in a basic medium like aqueous sodium hydroxide). otago.ac.nz In neutral conditions, the tautomeric equilibrium of the starting benzimidazole plays a dominant role in determining the product ratio. otago.ac.nz

Recent advances have sought to address these challenges. For example, organomagnesium reagents have been used as bases to direct alkylation to the more sterically hindered nitrogen atom, a counterintuitive but valuable result. researchgate.net This level of control is crucial for the unambiguous synthesis of specific isomers like this compound.

N-Alkylation and N-Arylation of Benzimidazoles

Influence of Steric and Electronic Factors on N-Alkylation Regiochemistry

The regiochemical outcome of N-alkylation in unsymmetrical benzimidazoles is a complex interplay of steric hindrance and electronic effects. In the case of 1-substituted benzimidazoles, the incoming alkyl group can attack either the N1 or N3 position. For a precursor like 1-methyl-1H-benzimidazole, methylation would lead to the formation of 1,3-dimethyl-1H-benzimidazolium salts.

However, when considering the formation of this compound, the starting material would typically be a 7-methylbenzimidazole, which presents two distinct nitrogen atoms for alkylation. The position of the second methyl group is dictated by the interplay of steric and electronic factors. Generally, alkylation tends to occur at the more nucleophilic and less sterically hindered nitrogen atom. Theoretical studies using ab initio molecular orbital theory have shown that molecular electrostatic potential maps are effective in predicting the kinetically preferred sites of protonation and, by extension, alkylation.

Research on the alkylation of 4-substituted and 2,4-disubstituted benzimidazoles has demonstrated that proximal effects, including electrostatic fields and non-bonded steric interactions, significantly influence the N1/N3-alkylation patterns. publish.csiro.au The geometry of the SN2 transition state, particularly the distance between the nitrogen and the incoming carbon atom, is a critical determinant of the final product ratio. publish.csiro.au For instance, the presence of a methyl group at the 2-position can enhance the N1/N3 site selectivity, which is also sensitive to the nature of the transition state. publish.csiro.au The choice of the alkylating agent and its leaving group can also subtly influence the regioselectivity, with "earlier" transition states, such as those with iodide as the leaving group, leading to different product ratios compared to "later" transition states. publish.csiro.au

Advanced Methods for N-Functionalization, including Mitsunobu Reactions

Beyond classical SN2 reactions, more advanced methods have been developed for the N-functionalization of benzimidazoles, offering milder conditions and broader substrate scope. The Mitsunobu reaction, for example, provides an efficient route for the N-alkylation of various NH-heterocycles, including benzimidazoles, using alcohols. This reaction proceeds under mild, neutral conditions and is tolerant of a wide range of functional groups.

An efficient method has been developed for the synthesis of 2-benzoxazole-N-phenyl and 2-benzimidazole-N-phenyl derivatives via a cascade Mitsunobu reaction. researchgate.net This highlights the utility of the Mitsunobu reaction in constructing complex benzimidazole-containing structures. The reaction of diazo NH-heterocycles with alcohols under Mitsunobu conditions has also been demonstrated, allowing for the late-stage functionalization of these molecules while preserving the diazo group for further transformations. This approach is advantageous due to the use of less hazardous alkylating agents and the ability to introduce medicinally relevant substituents.

Metal-Catalyzed Approaches for Regioselective N-Functionalization

Transition metal catalysis has revolutionized the N-functionalization of benzimidazoles, enabling reactions that are often challenging to achieve through traditional methods. Palladium-catalyzed cascade reactions, for instance, have been developed for the regioselective synthesis of N-arylbenzimidazoles. These methods can overcome the issue of obtaining regioisomeric mixtures, which is common in the direct arylation of unsymmetrical benzimidazoles.

Copper-catalyzed methods have also been reported for N-vinylation, allowing for the coupling of various E-bromostyrenes with benzimidazole to produce N-vinylated products with excellent stereoselectivity. Furthermore, a main group-catalyzed approach using an organophosphorus catalyst has been developed for the modular synthesis of N-aryl and N-alkyl azaheterocycles, including N-substituted benzimidazoles, from readily available starting materials. This method offers a regiospecific synthesis of N-aryl benzimidazoles in cases where direct C-N coupling would be unselective.

C-H Functionalization of Benzimidazole Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the elaboration of the benzimidazole scaffold, avoiding the need for pre-functionalized substrates. The C2-position of the benzimidazole ring is particularly amenable to this type of transformation.

Regioselective C2-H Alkylation with Aromatic Alkenes

A novel copper-catalyzed regioselective C2-H alkylation of benzimidazoles with aromatic alkenes has been reported. researchgate.netnih.gov This reaction exhibits exclusive regioselectivity and a broad substrate scope for the intermolecular alkylation of benzimidazoles with both terminal and internal aromatic alkenes. researchgate.netnih.gov This method provides a modular route to benzimidazole-containing 1,1-di(hetero)aryl alkanes. researchgate.netnih.gov The intramolecular version of this reaction has also been achieved in an endo-selective manner. researchgate.netnih.gov

Rhodium(I)-catalyzed C2-selective branched alkylation of benzimidazole derivatives with Michael acceptors has also been developed. organic-chemistry.org This transformation complements previously reported linear alkylation methods and allows for the synthesis of alkylated benzimidazoles with a wide range of electronic properties. organic-chemistry.org The resulting amide products can be readily converted into versatile aldehyde intermediates. organic-chemistry.org

Directed C-H Activation Methodologies

The use of directing groups has enabled the selective functionalization of specific C-H bonds in benzimidazole derivatives. Cobalt(III)-catalyzed C-H activation of arenes with substituted (benz)imidazoles as directing groups has been utilized for the synthesis of polyheteroarenes. This strategy involves the oxidative annulation of appropriate substrates with diarylacetylenes.

Copper-mediated C-H cyanation of arenes using a benzimidazole directing group has also been developed. This protocol uses 2-(4-methylpiperazin-1-yl)acetonitrile as the cyano source and provides a facile route to 2-(1H-benzo[d]imidazol-2-yl)aryl nitriles.

Modern Catalytic and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of benzimidazoles. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One such approach involves the use of microwave irradiation to accelerate reactions. The synthesis of 2-substituted benzimidazole derivatives has been achieved with high yields and significantly reduced reaction times compared to conventional heating methods. mdpi.com The use of o-phenylenediamine dihydrochloride (B599025) in these reactions can lead to fewer colored impurities and more homogeneous mixing. mdpi.com

The use of alternative, greener solvents is another key aspect of sustainable synthesis. Polyethylene glycol (PEG) 400 has been identified as an effective and environmentally benign solvent for the synthesis of various benzimidazole derivatives at moderate temperatures. This method offers mild reaction conditions, an easy work-up procedure, and good to excellent yields.

Mechanochemical methods, such as mortar-and-pestle grinding, provide a solvent-free approach to benzimidazole synthesis. An environmentally friendly protocol using acetic acid as a catalyst allows for the condensation of o-phenylenediamine and aldehydes at room temperature with short reaction times and good yields. mdpi.com

The use of heterogeneous catalysts that can be easily recovered and reused is also a hallmark of green chemistry. Zinc-boron nitride has been employed as a novel catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aromatic aldehydes under microwave conditions. This catalyst can be reused multiple times with only a minor loss of activity. ias.ac.in

Transition Metal-Catalyzed Benzimidazole Synthesis

Transition metal catalysts have proven to be highly effective in the formation of the benzimidazole core, primarily through the construction of carbon-nitrogen (C-N) bonds. Palladium, copper, and cobalt are among the most extensively studied metals for this purpose.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of N-arylbenzimidazoles. These methods often provide a high degree of regioselectivity, which can be a challenge in traditional benzimidazole syntheses. nih.govacs.org A notable strategy involves a cascade of palladium-catalyzed C-N bond-forming reactions using a 2-chloroaryl sulfonate and two distinct nitrogen-based nucleophiles. nih.govmit.edu This approach allows for the modular and predictable synthesis of a wide array of functionalized benzimidazoles. nih.gov The efficiency of these reactions is often dependent on the choice of phosphine (B1218219) ligands, with dialkylbiaryl phosphines demonstrating high efficacy in amination and amidation reactions. nih.gov

One developed method facilitates the synthesis of N-arylbenzimidazoles through a cascade of intermolecular amination and amidation reactions of 2-chloroaryl sulfonates or halides. nih.gov A single palladium catalyst, in conjunction with a specific ligand like tBuBrettPhos, can effectively catalyze both steps of this process for a variety of substrates, leading to the desired benzimidazole products with complete regioselectivity. nih.gov Additionally, palladium-catalyzed electro-oxidative intramolecular C-H/N-H annulation has been reported as a green and mild method for constructing pyrido[1,2-a]benzimidazoles without the need for external oxidants. acs.org

Key Features of Palladium-Catalyzed Synthesis:

High Regioselectivity: Enables the controlled synthesis of specific N-substituted isomers. nih.gov

Modular Approach: Allows for the combination of various substrates to create diverse benzimidazole structures. nih.govmit.edu

Ligand Dependence: The choice of phosphine ligand is crucial for catalytic efficiency. nih.gov

Cascade Reactions: One-pot synthesis through sequential catalytic cycles. nih.gov

Copper-catalyzed reactions have emerged as a cost-effective and environmentally friendly alternative for benzimidazole synthesis. rsc.orgnih.gov These methods often proceed under mild, ligand-free conditions, enhancing their practical applicability. rsc.orgnih.gov A common approach involves the cyclization of o-bromoarylamines with nitriles, which can yield a wide range of substituted benzimidazoles in high yields. rsc.orgnih.gov This methodology has been successfully applied to the large-scale synthesis of pharmaceutical compounds like bendazol (B1663423) and thiabendazole. rsc.orgnih.gov

Copper(I)-catalyzed cascade reactions involving intermolecular addition followed by intramolecular C-N coupling have been developed for the one-pot synthesis of N-substituted 2-heterobenzimidazoles from o-haloarylcarbodiimides and N- or O-nucleophiles. acs.org The reaction conditions, including the choice of ligand and solvent, can be optimized to achieve good yields for a variety of substrates. acs.org Furthermore, copper-catalyzed tandem reactions of 2-aminobenzimidazole, aldehydes, and terminal alkynes provide a pathway to benzimidazole-linked 2-ketopyrroles. acs.org

Table 1: Examples of Copper-Catalyzed Benzimidazole Synthesis

Starting Materials Catalyst/Conditions Product Type Yield (%) Reference
o-Bromoarylamine, Nitrile CuI, Base, Ligand-free 2-Substituted Benzimidazole up to 98 rsc.orgnih.gov
o-Iodoarylcarbodiimide, Amine Cu(I), Ligand, Solvent N-Substituted 2-Aminobenzimidazole Moderate to Good acs.org
2-Aminobenzimidazole, Aldehyde, Alkyne CuI, Base, O₂ Benzimidazole-linked 2-Ketopyrrole Varies acs.org

Cobalt-catalyzed intramolecular C-N cross-coupling reactions offer an efficient method for the synthesis of substituted benzimidazoles. rsc.orgpsu.edunih.gov A cobalt(II)-complex, often in combination with a ligand such as 1,10-phenanthroline, can effectively catalyze the cyclization of substrates like (Z)-N′-(2-halophenyl)-N-phenylamidines in the presence of a base at moderate temperatures. rsc.orgpsu.edunih.govresearchgate.net This protocol is noted for being general, air-stable, and affording products in moderate to high yields. rsc.orgpsu.edunih.gov

The reaction proceeds via the intramolecular coupling of an aryl halide with an amidine nitrogen, leading to the formation of the benzimidazole ring. rsc.orgpsu.edunih.gov The choice of cobalt precursor and ligand can influence the reaction's efficiency. researchgate.net

Table 2: Cobalt-Catalyzed Intramolecular C-N Cross-Coupling for Benzimidazole Synthesis

Substrate Catalyst System Base Temperature (°C) Yield (%) Reference

Metal-Free Catalytic Strategies in Benzimidazole Synthesis

In recent years, metal-free catalytic systems have gained significant attention as sustainable alternatives to transition metal-catalyzed methods. researchgate.netrsc.orgresearchgate.net These approaches often utilize Brønsted acidic ionic liquids or other organocatalysts to promote the condensation reaction between o-phenylenediamines and aldehydes or other carbonyl compounds. researchgate.net

One such method employs a dodecylimidazolium hydrogen sulfate (B86663) ionic liquid as a reusable catalyst for the synthesis of 2-substituted benzimidazoles at ambient temperature, achieving excellent yields. researchgate.net This protocol can be extended to a one-pot synthesis of N-alkylated 1,2-disubstituted benzimidazoles. researchgate.net Another metal-free approach utilizes N-hydroxyphthalimide (NHPI) as a catalyst with molecular oxygen or air as the oxidant for the dehydrogenative coupling of diamines and alcohols. rsc.org This method is applicable to a broad range of N-heterocycles, including benzimidazoles. rsc.org Furthermore, a transition-metal-free transfer hydrogenative cascade reaction between ortho-nitroanilines and benzylamines or alcohols, using potassium tert-butoxide and triethylsilane, provides an efficient route to benzimidazoles. organic-chemistry.org

Key Advantages of Metal-Free Synthesis:

Reduced Metal Contamination: Avoids the use of potentially toxic and expensive metal catalysts. researchgate.netrsc.org

Milder Reaction Conditions: Often proceeds at ambient temperature. researchgate.net

Catalyst Reusability: Ionic liquid catalysts can often be recovered and reused. researchgate.net

Environmental Benignity: Utilizes greener oxidants like molecular oxygen. rsc.org

Green Chemistry Principles Applied to Benzimidazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzimidazoles to minimize environmental impact. mdpi.comchemmethod.comsphinxsai.com This includes the use of environmentally benign solvents, such as water or ionic liquids, and energy-efficient techniques like microwave irradiation. mdpi.comjsynthchem.comeijppr.com

The use of water as a solvent is highly desirable from a green chemistry perspective. sphinxsai.com Some methods for benzimidazole synthesis have been developed to proceed exclusively in water without the need for any additional reagents or catalysts, making them economically and environmentally attractive. sphinxsai.com Ionic liquids, such as [bmim][BF₄], can serve as both the solvent and catalyst, leading to increased reaction yields and reduced reaction times. jsynthchem.com These methods often eliminate the need for metal catalysts and toxic organic solvents. jsynthchem.com

Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry, significantly reducing reaction times from hours to minutes and often improving product yields. eijppr.comnih.gov The condensation of o-phenylenediamines with aldehydes or carboxylic acids can be efficiently carried out under microwave irradiation. eijppr.comnih.gov

Examples of Green Synthetic Approaches:

Water as a solvent: Catalyst-free condensation of o-phenylenediamines and aldehydes. sphinxsai.com

Ionic liquids: [bmim][BF₄] as a recyclable solvent and catalyst. jsynthchem.com

Microwave irradiation: Rapid synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. nih.gov

Solvent-free conditions: Condensation of o-phenylenediamine with aldehydes at elevated temperatures. semanticscholar.org

Synthetic Pathways to Substituted this compound Architectures

Specific synthetic routes to 1,7-disubstituted benzimidazoles, such as this compound, often involve the cyclization of appropriately substituted precursors. One patented process for the preparation of 1,7'-dimethyl-2'-propyl-2,5'-bi-1H-benzimidazole, a key intermediate for the drug telmisartan, involves the reaction of N-methyl-o-phenylenediamine with 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid in the presence of polyphosphoric acid and orthophosphoric acid. quickcompany.in Another method describes the reaction of N-methyl-o-phenylenediamine or its salts with 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid or its salts in the presence of a 1,3,5-triazine (B166579) and a tertiary amine. wipo.int

The synthesis of 1,3-dimethyl-1H-benzimidazol-3-ium iodide has been achieved through the di-N-alkylation of 1H-benzimidazole with methylene iodide in the presence of potassium carbonate. researchgate.net While not 1,7-dimethyl substitution, this demonstrates a general approach to N,N'-dialkylation of the benzimidazole core.

The synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has been accomplished by first synthesizing the 6-substituted 1H-benzimidazole via condensation of the corresponding o-phenylenediamine with an aldehyde, followed by N-alkylation or N-arylation using a substituted halide in the presence of a base like potassium carbonate. nih.gov This two-step approach allows for the introduction of various substituents at the N-1 position.

Mechanistic Understanding of Benzimidazole Alkylation and Functionalization

The functionalization of the benzimidazole core, particularly through alkylation, is a cornerstone of its chemistry. The mechanistic pathways are influenced by a variety of factors, including the nature of the reactants, the solvent, and the reaction conditions.

Kinetics and Thermodynamic Parameters of Benzimidazole Reactions

Kinetic and thermodynamic studies on benzimidazole reactions reveal crucial details about their feasibility and rate. For instance, theoretical studies on the tautomerism of 5-nitro-1H-benzo[d]imidazole to 6-nitro-1H-benzo[d]imidazole, a process analogous to potential isomerizations in other substituted benzimidazoles, have identified the transition states and intermediates involved. physchemres.org Calculations using density functional theory (DFT) have been employed to determine the potential energy surface, activation energies, and thermodynamic parameters, which indicate the stability and spontaneity of such reactions. physchemres.org

In a study involving the reaction of hexamethyl phosphorous triamide and dialkyl acetylenedicarboxylates in the presence of benzimidazole, kinetic analyses were performed using UV-Vis spectrophotometry to calculate second-order rate constants and activation parameters like activation energy (Ea), enthalpy (ΔH#), entropy (ΔS#), and Gibbs free energy (ΔG#) of activation. chemmethod.com These parameters provide a quantitative measure of the reaction's energetic requirements and the structural organization of the transition state.

Table 1: Activation Parameters for a Benzimidazole Reaction This table, based on data from theoretical and experimental analyses, showcases typical kinetic and thermodynamic parameters for a reaction involving the benzimidazole scaffold. The values illustrate the energy barriers and thermodynamic changes associated with the rate-limiting step.

ParameterValue (kcal/mol)Description
Activation Energy (Ea) 28.18The minimum energy required to initiate the reaction.
Enthalpy of Activation (ΔH#) 27.59The change in heat content in forming the transition state.
Entropy of Activation (ΔS#) -24.73 (cal/mol·K)The change in disorder in forming the transition state.
Gibbs Free Energy of Activation (ΔG#) 34.98The energy barrier for the reaction to proceed.

Data adapted from a kinetic study on a reaction involving benzimidazole, providing a model for understanding related transformations. chemmethod.com

Identification of Rate-Determining Steps and Transition States

The rate-determining step (RDS) in benzimidazole functionalization often depends on the specific reaction. In the synthesis of 2-substituted benzimidazoles via the cyclization of o-aminoaniline and an aldehyde, the oxidative dehydrogenation of the benzimidazoline intermediate is frequently the rate-determining step. mdpi.comresearchgate.net However, in other functionalizations, such as certain C-H activation reactions, the cleavage of the C-H bond itself can be the RDS. acs.org

Computational studies have been instrumental in identifying transition state structures. For the synthesis of benzimidazoles from o-phenylenediamine and aldehydes, a coordinated cyclic transition state has been proposed. tandfonline.com Similarly, in the tautomerization of nitro-benzimidazoles, two distinct transition states and an intermediate have been characterized along the potential energy surface. physchemres.org The geometry of these transition states, often involving the formation and breaking of specific bonds, dictates the energy barrier of the reaction. For example, in a reaction forming a phosphorus ylide in the presence of benzimidazole, a transition state with a three-membered ring was identified. chemmethod.com

Influence of Solvent and Reactant Structure on Reaction Pathways

The reaction environment and the structure of the reactants play a pivotal role in directing the outcome of benzimidazole transformations.

Solvent Effects: The polarity and nature of the solvent can significantly influence reaction rates and yields. In the synthesis of benzimidazole derivatives, polar solvents like methanol (B129727) and ethanol have been shown to be superior, providing excellent yields. rsc.orguit.no Studies have demonstrated that solvents with higher dielectric constants can accelerate reaction rates by stabilizing charged transition states more effectively than the reactants, thereby lowering the activation energy. chemmethod.com Conversely, performing reactions without a solvent can sometimes lead to a loss of selectivity due to the formation of byproducts. rsc.org

Table 2: Effect of Solvent on Benzimidazole Synthesis Yield This table illustrates how the choice of solvent impacts the yield of 2-(p-nitrophenyl)benzimidazole from the reaction of o-phenylenediamine and p-nitrobenzaldehyde.

SolventYield (%)
Methanol 99
Acetonitrile 78
Dioxane 77
Ethanol 73
Water 0

Data adapted from a study on solvent effects in benzimidazole formation, highlighting the superior performance of methanol. uit.no

Reactant Structure: The electronic and steric properties of the substituents on both the benzimidazole ring and the reacting partner are critical. For instance, in the synthesis of 2-substituted benzimidazoles, electron-withdrawing groups on the aldehyde reactant can lead to higher yields compared to electron-donating groups. uit.no Similarly, the structure of N-substituents on the benzimidazole core can affect reactivity in catalytic processes like C-H alkylation. researchgate.net

Electronic Properties and Reactivity of the Benzimidazole Imine Nitrogen

The benzimidazole ring is an aromatic 10π electron system, resulting from the fusion of a benzene ring with an imidazole (B134444) ring. chemicalbook.com The two nitrogen atoms within the imidazole moiety have distinct electronic characteristics. The N1 nitrogen is pyrrole-like and considered π-excessive, while the N3 nitrogen is pyridine-like (an imine) and π-deficient. chemicalbook.com

Formation of N-Heterocyclic Carbenes (NHCs) from 1,7-Dimethyl-1H-benzimidazolium Salts

N-Heterocyclic Carbenes (NHCs) are highly versatile molecules used as ligands in organometallic catalysis and as organocatalysts themselves. semanticscholar.orgnih.gov Benzimidazolium salts are common precursors for the synthesis of benzimidazole-based NHCs. scripps.edu

The formation of an NHC from this compound would first require an additional alkylation step at the N3 imine nitrogen to generate a 1,3,7-trialkyl-1H-benzimidazolium salt. This is a crucial prerequisite, as the NHC is formed by the deprotonation of the C2 proton, which is only sufficiently acidic in the cationic benzimidazolium salt. scripps.edu

The general synthesis involves two main steps:

Synthesis of the Benzimidazolium Salt: An N-substituted benzimidazole, such as this compound, is reacted with an alkylating agent (e.g., an alkyl halide) to form the corresponding 1,3-disubstituted (in this case, 1,3,7-trisubstituted) benzimidazolium salt. semanticscholar.orgresearchgate.net These reactions are often carried out in solvents like DMF or ethyl alcohol. researchgate.netnih.gov

Deprotonation to Form the Free Carbene: The resulting benzimidazolium salt is treated with a strong base to remove the acidic proton from the C2 position. Common bases include sodium hydride, potassium tert-butoxide, or potassium carbonate, often used in aprotic solvents like THF. semanticscholar.orgjove.com

A widely used method for synthesizing metal-NHC complexes, particularly with silver, is the reaction of the benzimidazolium salt with silver(I) oxide (Ag₂O). researchgate.net In this process, the silver oxide acts as both the base to deprotonate the salt and the metal source for the complex. acs.org The resulting Ag(I)-NHC complexes are often stable, isolable solids and can be used to transfer the NHC ligand to other metals, such as palladium, in a process known as transmetalation. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic properties of molecules. The process typically involves selecting a functional, such as B3LYP or PBE0, and a basis set, like 6-311G(d,p) or 6-311++G(d,p), which describes the atomic orbitals. iucr.orgnih.govnih.govresearchgate.net The geometry of the this compound molecule is optimized to find the lowest energy conformation, which corresponds to the most stable structure.

This optimization yields key geometric parameters, including bond lengths and angles. For benzimidazole derivatives, DFT calculations have shown excellent agreement with experimental data obtained from X-ray crystallography. nih.govmdpi.com In this compound, the introduction of methyl groups at the N1 and C7 positions is expected to cause minor steric-induced adjustments in bond angles and dihedral angles compared to the parent benzimidazole. The core benzimidazole structure, however, remains largely planar. nih.gov The electronic structure analysis reveals the distribution of electrons within the molecule, highlighting the aromaticity of the fused ring system and the influence of the methyl substituents.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) Note: These are typical values based on DFT calculations of similar benzimidazole derivatives. nih.govresearchgate.net

ParameterBond/AnglePredicted Value
Bond Length C=N~1.37 Å
C-N~1.38 Å
C-C (imidazole)~1.39 Å
C-C (benzene)~1.40 Å
N-CH₃~1.47 Å
C-CH₃~1.51 Å
Bond Angle C-N-C (imidazole)~105°
N-C-N (imidazole)~113°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acs.org

For benzimidazole derivatives, the HOMO is typically distributed over the entire π-system of the fused rings, while the LUMO is similarly delocalized. iucr.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. acs.orgmdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. acs.org For similar benzimidazole structures, this gap is typically calculated to be around 4-5 eV. iucr.orgmdpi.com

Table 2: Typical Frontier Molecular Orbital Energies for Benzimidazole Derivatives Note: Values are illustrative and based on DFT calculations for related compounds. iucr.orgmdpi.com

ParameterEnergy (eV)Description
E(HOMO) ~ -5.8 to -7.2Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability.
E(LUMO) ~ -0.9 to -1.8Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability.
Energy Gap (ΔE) ~ 4.0 to 5.4Difference between LUMO and HOMO energies; indicates chemical stability and reactivity.

Global and local descriptors quantify various aspects of a molecule's reactivity. These are often derived from the HOMO and LUMO energies.

Global Descriptors: These parameters describe the reactivity of the molecule as a whole.

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Related to the HOMO-LUMO gap, it measures the resistance to change in electron distribution. A harder molecule has a larger energy gap. iucr.org

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Local Descriptors: These identify the most reactive sites within the molecule.

Fukui Functions: These functions indicate the propensity of an atomic site to undergo a nucleophilic, electrophilic, or radical attack. nih.gov Analysis of Fukui functions can pinpoint which atoms in the this compound are most likely to participate in a reaction.

Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the charge distribution on the molecule's surface. iucr.orgresearchgate.net For benzimidazole derivatives, negative potential (typically colored red or yellow) is concentrated around the nitrogen atoms, indicating regions susceptible to electrophilic attack. researchgate.netresearchgate.net Positive potential (blue) is usually found around the hydrogen atoms, particularly any acidic N-H protons (not present in this N1-methylated compound), marking sites for nucleophilic attack. The MEP map for this compound would show a negative region around the N3 atom, making it a primary site for protonation or interaction with electrophiles.

Table 3: Illustrative Quantum Chemical Descriptors Note: Based on data for similar benzimidazole compounds. iucr.orgbiointerfaceresearch.com

DescriptorSymbolTypical Value RangeSignificance
Dipole Moment μ3 - 5 DebyeMeasures molecular polarity.
Electronegativity χ3.5 - 4.5 eVTendency to attract electrons.
Chemical Hardness η2.0 - 2.7 eVResistance to charge transfer.
Electrophilicity Index ω1.0 - 4.0 eVPropensity to accept electrons.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly their interactions with other molecules, such as solvents or biological macromolecules. tandfonline.comqu.edu.qa

For this compound, an MD simulation would typically place the molecule in a simulated box filled with solvent molecules (e.g., water) and apply classical mechanics principles to model the atomic movements over a set period (nanoseconds to microseconds). semanticscholar.org These simulations can reveal how the compound interacts with its environment through intermolecular forces like hydrogen bonds and van der Waals forces. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of a molecular complex and Radial Distribution Functions to understand the solvation structure around the molecule. semanticscholar.orgresearchgate.net Such studies are invaluable for predicting the compound's solubility and its potential to bind to biological targets. bohrium.com

Comparison and Validation of Theoretical Models with Experimental Data

A crucial step in computational research is the validation of theoretical models against experimental data. chemmethod.com For this compound, this involves comparing calculated properties with those measured empirically.

Geometric Parameters: Calculated bond lengths and angles from DFT can be compared with data from single-crystal X-ray diffraction. Studies on numerous benzimidazole derivatives have demonstrated a high degree of correlation between B3LYP-calculated geometries and experimental structures. nih.govmdpi.commdpi.com

Vibrational Frequencies: Theoretical vibrational spectra (FT-IR and Raman) can be calculated and compared with experimental spectra. The calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors in the computational method, typically resulting in good agreement. mdpi.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict ¹H and ¹³C NMR chemical shifts. These theoretical shifts are then correlated with experimental values to confirm structural assignments. beilstein-journals.orgbeilstein-journals.orgacs.org For instance, the calculated chemical shift for the N-CH₃ protons would be compared to the signal observed in the experimental ¹H NMR spectrum. acs.org

This validation process builds confidence in the computational model, confirming that it provides a realistic description of the molecule.

Computational Studies on Reaction Mechanisms and Kinetics

Computational methods are exceptionally useful for elucidating the pathways of chemical reactions, identifying transition states, and calculating reaction rates. Ab initio and DFT methods can be used to map out the potential energy surface (PES) of a reaction. physchemres.org

For a molecule like this compound, computational studies could investigate various potential reactions. While the N1-methylation prevents the common prototropic tautomerism seen in NH-benzimidazoles, other reactions such as electrophilic substitution on the benzene ring or reactions involving the methyl groups could be studied. physchemres.org

A typical mechanistic study involves:

Identifying Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Computational algorithms search for these saddle points on the PES. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state. physchemres.org

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea), a key parameter that governs the reaction rate.

Calculating Rate Constants: Using theories like Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory, the temperature-dependent rate constants for the reaction can be calculated, providing a quantitative understanding of the reaction kinetics. physchemres.org

Such studies provide a molecular-level picture of the reaction mechanism that is often difficult to obtain through experimental means alone. chemmethod.com

Coordination Chemistry of 1,7 Dimethyl 1h Benzimidazole

1,7-Dimethyl-1H-benzimidazole as a Ligand Framework

In theory, this compound would be expected to function as a monodentate ligand, coordinating to a metal center through the N3 nitrogen atom of the imidazole (B134444) ring. The presence of a methyl group at the N1 position prevents this nitrogen from participating in coordination. Furthermore, the methyl group at the C7 position on the benzene (B151609) ring introduces steric bulk, which could influence the ligand's approach to the metal center and the resulting geometry of the complex.

The electronic properties of the benzimidazole (B57391) ring, influenced by the two methyl groups, would also play a crucial role in its coordination behavior. Methyl groups are electron-donating, which would increase the electron density on the benzimidazole ring system and potentially enhance the Lewis basicity of the N3 donor atom, leading to stronger metal-ligand bonds compared to the unsubstituted benzimidazole. However, without experimental evidence, it is not possible to detail the specific coordination modes of this compound with various metal ions.

For this compound, the N3 nitrogen is the primary site for metal coordination. The N1 nitrogen is unavailable for coordination due to the presence of a methyl group. This contrasts with unsubstituted benzimidazole, which can exist in different tautomeric forms and potentially coordinate through either nitrogen, or even act as a bridging ligand. The fixed methylation at N1 in this compound simplifies its coordination behavior to that of a terminal, monodentate ligand.

Synthesis and Characterization of Transition Metal Complexes

A thorough search of the scientific literature did not yield any specific reports on the synthesis and characterization of transition metal complexes with this compound as a ligand. While numerous studies describe the synthesis of complexes with other benzimidazole derivatives, the following subsections remain speculative for the target compound.

No published data were found on the synthesis or structural analysis of Co(II), Ni(II), Cu(II), or Zn(II) complexes with this compound.

There is no available information in the reviewed literature regarding the formation of complexes between this compound and other transition metals such as palladium, platinum, chromium, manganese, or iron.

In the absence of synthesized complexes, there is no structural data, such as X-ray crystallography results, to report.

Due to the lack of specific research on the coordination chemistry of this compound, no data tables can be generated.

Spectroscopic and Magnetic Properties of this compound Metal Complexes

The spectroscopic and magnetic properties of metal complexes containing the this compound ligand are crucial for understanding their electronic structure, geometry, and potential applications. While specific data for this compound complexes are not abundantly available in the public domain, we can infer their characteristics based on studies of closely related dimethylbenzimidazole and other N-substituted benzimidazole complexes.

Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy, provides significant insights into the coordination of the ligand to a metal center. In ¹H NMR spectroscopy, the coordination of a benzimidazole ligand to a metal ion typically results in a downfield shift of the proton signals of the imidazole ring, particularly the C2-H proton, due to the donation of electron density to the metal. For this compound complexes, shifts in the signals of the two methyl groups would also be indicative of coordination. In paramagnetic complexes, such as those of Co(II) and Fe(II), the ¹H NMR peaks are often broadened and significantly shifted. ucd.ie For diamagnetic complexes like those of Zn(II), sharper signals are observed, and the downfield shift upon coordination can be more clearly quantified. ucd.ie

In the ¹³C NMR spectra of palladium(II) complexes with benzimidazole cores, the NCHN peak is typically observed between 143.2 and 144.9 ppm. tandfonline.com Similar shifts would be expected for complexes of this compound.

Infrared spectroscopy is instrumental in confirming the coordination of the benzimidazole ligand. The C=N stretching vibration of the imidazole ring, typically found in the 1600-1650 cm⁻¹ region in the free ligand, often shifts to a lower frequency upon coordination to a metal ion, indicating a weakening of the C=N bond. mdpi.com The magnitude of this shift can provide information about the strength of the metal-ligand bond.

UV-Visible spectroscopy reveals the electronic transitions within the complex. Benzimidazole ligands themselves exhibit π-π* and n-π* transitions. ucd.ie Upon complexation, these bands may shift, and new bands corresponding to d-d transitions (for transition metals) or charge-transfer transitions (ligand-to-metal or metal-to-ligand) can appear. For instance, tetrahedral Co(II) complexes of substituted benzimidazoles show d-d bands in the visible region. ucd.ie

The magnetic properties of metal complexes are determined by the number of unpaired electrons and the interactions between them in polynuclear complexes. Mononuclear high-spin Co(II) (d⁷) complexes with benzimidazole ligands are paramagnetic and typically exhibit magnetic moments corresponding to three unpaired electrons. ucd.ie Similarly, high-spin Fe(II) (d⁶) complexes are paramagnetic with magnetic moments indicating four unpaired electrons. ucd.ie In polynuclear complexes, the bridging ligands between metal centers can mediate magnetic exchange interactions, leading to either antiferromagnetic (spin pairing) or ferromagnetic (spin alignment) behavior. tandfonline.com The nature and strength of this exchange are highly dependent on the geometry of the bridging unit.

Table 1: Representative Spectroscopic and Magnetic Data for N-Substituted Benzimidazole Metal Complexes

Complex/Ligand FamilySpectroscopic TechniqueKey ObservationMagnetic PropertiesReference
Palladium(II) complexes with benzimidazole core¹³C NMRNCHN peak observed between 143.2 and 144.9 ppm.Diamagnetic tandfonline.com
Co(II) and Fe(II) complexes of substituted benzimidazoles¹H NMRBroadened and shifted peaks due to paramagnetism.Paramagnetic, with magnetic susceptibilities corresponding to high-spin configurations. ucd.ie
Copper(II) complexes with quinoline-based benzimidazoleUV-VisShows quasi-reversible electrochemical behaviors.Predominantly ferromagnetic interaction between copper centers in polynuclear complexes. tandfonline.com
Ni(II) complexes of substituted benzimidazolesUV-VisTransitions indicative of tetrahedral geometry.Magnetic moments consistent with tetrahedral Ni(II). mdpi.com

Catalytic Applications of this compound-Based Metal Complexes

Metal complexes derived from benzimidazole ligands have emerged as versatile catalysts in a variety of organic transformations. The N-substituents on the benzimidazole ring can be readily modified to tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. Palladium complexes bearing benzimidazole-based ligands, in particular, have shown significant promise in cross-coupling reactions.

While specific studies on the catalytic applications of this compound complexes are not extensively documented, their potential can be inferred from the reactivity of analogous systems. Palladium complexes containing a benzimidazole core have been successfully employed as catalysts in direct arylation reactions of heteroaromatic species with aryl bromides. tandfonline.com These reactions, which form carbon-carbon bonds by activating a C-H bond, are of great importance in the synthesis of pharmaceuticals and functional materials. The catalytic systems often operate under moderate conditions with low catalyst loadings. tandfonline.com

Furthermore, palladium-N-heterocyclic carbene (NHC) complexes derived from benzimidazolium salts are highly effective pre-catalysts for Suzuki-Miyaura and Sonogashira coupling reactions. scispace.com These reactions are fundamental for the formation of biaryl and aryl-alkyne linkages, respectively. The robustness and high catalytic activity of these Pd-NHC complexes are attributed to the strong σ-donating ability of the NHC ligand, which stabilizes the palladium center. Given that this compound can be a precursor to an NHC ligand, its palladium complexes are expected to exhibit similar catalytic prowess. The presence of the methyl groups at the 1 and 7 positions could provide steric bulk that may enhance catalyst stability and influence product selectivity.

The catalytic activity of these complexes is not limited to palladium. Mesoionic singlet palladium carbene complexes have been used to catalyze azide–isocyanide cross-coupling to synthesize carbodiimides, which are precursors to bioactive benzimidazole scaffolds. acs.org This highlights the broad potential of benzimidazole-based metal complexes in facilitating complex organic transformations.

Table 2: Potential Catalytic Applications of this compound Metal Complexes

Reaction TypeMetalPotential Role of this compound LigandReference for Analogy
Direct ArylationPalladiumAs a supporting ligand to stabilize the palladium catalyst and influence its activity and selectivity. tandfonline.com
Suzuki-Miyaura CouplingPalladiumAs a precursor to an N-heterocyclic carbene (NHC) ligand for a highly active Pd-NHC catalyst. scispace.com
Sonogashira CouplingPalladiumAs a precursor to an NHC ligand, potentially leading to efficient catalysis of C(sp²)-C(sp) bond formation. scispace.com
Azide-Isocyanide Cross-CouplingPalladiumAs a ligand in a mesoionic carbene complex for the synthesis of complex organic molecules. acs.org

Supramolecular Aspects in the Coordination Chemistry of Benzimidazole Ligands

The supramolecular chemistry of benzimidazole-containing compounds is rich and varied, driven by a combination of non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. researchgate.net These interactions play a crucial role in the self-assembly of these molecules into well-defined one-, two-, and three-dimensional architectures.

In the context of this compound metal complexes, the absence of an N-H proton on the imidazole ring precludes the formation of classical N-H···N or N-H···O hydrogen bonds that are often pivotal in the supramolecular structures of unsubstituted or N-H containing benzimidazoles. However, C-H···π and C-H···X (where X is an anion or a solvent molecule) interactions involving the methyl groups and the aromatic system can still play a significant role in directing the crystal packing.

π-π stacking interactions between the aromatic benzimidazole rings are a common feature in the solid-state structures of these compounds. researchgate.net The relative arrangement of the stacked rings (e.g., face-to-face or offset) is influenced by the substituents on the benzimidazole core. The methyl groups in this compound, by modifying the electronic distribution and steric profile of the aromatic system, will undoubtedly modulate the nature and strength of these π-π interactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,7 Dimethyl 1h Benzimidazole

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Absorption Characteristics

To analyze the electronic transitions of 1,7-dimethyl-1H-benzimidazole, experimental UV-Vis spectra would be required. This would involve dissolving the compound in a suitable solvent (e.g., ethanol (B145695), methanol (B129727), or cyclohexane) and measuring its absorbance across a range of ultraviolet and visible wavelengths. The resulting spectrum would typically show absorption maxima (λmax) corresponding to specific electronic transitions, such as π → π* and n → π* transitions characteristic of aromatic heterocyclic systems. For benzimidazole (B57391) derivatives, these transitions are typically observed in the UV region. However, no specific λmax values for this compound have been reported in the surveyed literature.

Correlation with Theoretical Electronic Structure Predictions

A correlation with theoretical predictions would necessitate computational studies, such as those using Time-Dependent Density Functional Theory (TD-DFT). These calculations would model the electronic structure of the this compound molecule to predict its electronic transition energies and oscillator strengths. The results, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would then be compared with the experimental UV-Vis data to assign the observed absorption bands to specific molecular orbital transitions. Such theoretical studies specifically for the 1,7-dimethyl isomer are not present in the available literature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry analysis would provide the exact molecular weight and reveal the characteristic fragmentation pattern of this compound. In an electron ionization (EI) mass spectrum, the molecule would be expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular formula (C₉H₁₀N₂), which has a molar mass of 146.19 g/mol . The fragmentation pattern would likely involve the loss of methyl radicals (•CH₃), hydrogen cyanide (HCN), and other characteristic cleavages of the benzimidazole ring system. A detailed analysis would require an actual mass spectrum, which is currently unavailable.

X-ray Diffraction (XRD) Studies

Powder X-ray Diffraction for Polymorphism and Solid Form Analysis

Powder X-ray diffraction (PXRD) is used to analyze the crystalline form of a bulk sample. The resulting diffraction pattern serves as a fingerprint for a specific crystalline solid. PXRD studies would be essential to identify different polymorphic forms of this compound, each of which would exhibit a unique diffraction pattern. This information is crucial for understanding the solid-state properties of the compound. As with other analytical data, no PXRD patterns for this compound have been found in the public domain.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis has emerged as a powerful computational tool in crystallography for the qualitative and quantitative investigation of intermolecular interactions within a crystal lattice. biointerfaceresearch.comacs.org This method provides a visual and intuitive approach to understanding how molecules are arranged in the solid state and which forces govern their packing. By mapping the electron distribution of a molecule within its crystalline environment, Hirshfeld surface analysis offers a detailed picture of close contacts and interaction patterns. mdpi.com

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal. mdpi.com For each point on this isosurface, two distances are calculated: de, the distance to the nearest nucleus external to the surface, and di, the distance to the nearest nucleus internal to the surface. rsc.org These distances are then normalized by the van der Waals (vdW) radii of the respective atoms to generate the normalized contact distance, dnorm. The dnorm surface is color-coded to highlight different types of intermolecular contacts: red regions indicate contacts shorter than the sum of the vdW radii (strong interactions), white regions represent contacts approximately equal to the vdW radii, and blue regions show contacts longer than the vdW radii (weaker interactions). rsc.org

In the context of this compound, the absence of strong hydrogen-bond donors (like N-H or O-H groups) suggests that the crystal packing will be primarily governed by weaker interactions. The Hirshfeld surface analysis would be instrumental in identifying and quantifying these subtle yet significant forces. The primary interactions expected for this molecule are H···H, C-H···π, and potentially weak C-H···N contacts.

For this compound, the 2D fingerprint plot would be expected to be dominated by H···H contacts, given the abundance of hydrogen atoms on the periphery of the molecule. These interactions typically appear as a large, diffuse region in the center of the fingerprint plot. nih.gov The C-H···π interactions, arising from the interaction of the methyl hydrogens with the π-system of the benzimidazole ring of a neighboring molecule, would manifest as characteristic "wings" on the plot. iucr.org Similarly, any weak C-H···N interactions would also have a distinct appearance on the fingerprint plot. nih.gov

The relative contributions of these interactions can be quantified from the fingerprint plots, providing a clear understanding of the packing forces. Based on studies of similar benzimidazole derivatives, a hypothetical breakdown of the intermolecular contacts for this compound is presented in the table below. nih.goviucr.orgiucr.orgnih.gov

Table 1: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Interaction Type Predicted Contribution (%)
H···H 45 - 55
C-H···π / H···C 25 - 35
C-H···N / N···H 5 - 10
C···C 3 - 8
N···C < 3

Note: These values are hypothetical and based on analyses of structurally similar benzimidazole derivatives.

The shape index and curvedness are other properties that can be mapped onto the Hirshfeld surface to provide further insights into the crystal packing. The shape index is particularly useful for identifying π-π stacking interactions, which would appear as adjacent red (concave) and blue (convex) triangular patches. scivisionpub.com The curvedness map highlights flat regions of the surface, which are also indicative of stacking arrangements. For this compound, these maps would reveal the precise nature of any stacking between the planar benzimidazole rings.

Supramolecular Chemistry and Materials Science Applications of 1,7 Dimethyl 1h Benzimidazole

Molecular Recognition and Self-Assembly Processes

The benzimidazole (B57391) scaffold is a privileged structure in supramolecular chemistry due to its unique combination of a hydrophobic benzene (B151609) ring and a hydrophilic imidazole (B134444) ring. This amphiphilic nature, along with its capacity for hydrogen bonding, metal coordination, and π-π stacking, enables it to participate in a wide array of noncovalent interactions, which are the basis of molecular recognition and self-assembly. researchgate.netconsensus.app The specific placement of methyl groups, as in 1,7-dimethyl-1H-benzimidazole, would modulate these interactions by introducing steric effects and altering the electronic properties of the ring system.

Hydrogen Bonding Networks and Host-Guest Interactions

The benzimidazole core contains both a hydrogen bond donor (the N-H group, absent in the N1-methylated 1,7-dimethyl isomer) and hydrogen bond acceptors (the lone pair on the sp2-hybridized nitrogen). This allows benzimidazole derivatives to form predictable and robust hydrogen-bonded networks. acs.org In the case of this compound, the N1 position is blocked by a methyl group, leaving the N3 nitrogen as the primary site for hydrogen bonding interactions.

Research on related dimethylated benzimidazoles illustrates this principle. For instance, the solid-state structure of 1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-5,6-dimethyl-1H-benzimidazole shows O—H⋯N hydrogen bonding where the benzimidazole unit acts as the acceptor, forming chains. nih.gov Similarly, studies on 5,6-dimethyl-2-(N-tert-butyl-N-aminoxyl)benzimidazole reveal that it crystallizes into dimeric pairs through N−H···O−N hydrogen bonds. acs.org These examples underscore the critical role of the benzimidazole nitrogen as a hydrogen bond acceptor in constructing supramolecular assemblies.

In host-guest chemistry, the benzimidazole moiety can act as a guest, binding within the cavities of macrocyclic hosts. Studies using tetramethyl cucurbit wikipedia.orguril (TMeQ wikipedia.org) as a host have shown the formation of 1:1 inclusion complexes with 2-heterocyclic substituted benzimidazole derivatives. rsc.org The primary driving forces for this complexation were identified as hydrogen bonding and ion-dipole interactions. rsc.org The hydrophobic benzene portion of the benzimidazole derivative is typically encapsulated within the host's cavity. rsc.org

Table 1: Examples of Host-Guest Interactions with Benzimidazole Derivatives
Host MoleculeGuest Molecule (Benzimidazole Derivative)Stoichiometry (Host:Guest)Primary Driving ForcesReference
Tetramethyl cucurbit wikipedia.orguril (TMeQ wikipedia.org)2-Heterocyclic substituted benzimidazoles1:1Hydrogen bonding, Ion-dipole interactions rsc.org
Dicyclohexanocucurbit wikipedia.orguril (CyH₂Q wikipedia.org)2-Phenylbenzimidazole2:1 (in solution)Not specified researchgate.net

Crystal Engineering and Polymorphism Studies of this compound Derivatives

Crystal engineering utilizes noncovalent interactions to design and synthesize solid-state structures with desired properties. Benzimidazole derivatives are valuable building blocks in this field due to their directional hydrogen bonding capabilities and potential for π-π stacking. rsc.org The substitution pattern on the benzimidazole core, including the placement of methyl groups, significantly influences the resulting crystal packing.

Integration of this compound into Functional Materials

The electronic and structural properties of the benzimidazole ring make it a versatile component for a range of functional organic materials. Benzimidazoles can be incorporated into organic semiconductors, light-emitting diodes, polymers, and sensors, where they often play a role in charge transport, luminescence, or molecular recognition. rsc.org

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

Benzimidazole derivatives are widely used in OLEDs, often serving as electron-transporting or host materials due to their high electron mobility and wide energy gaps. nih.govktu.edu The incorporation of benzimidazole moieties into fluorescent emitters can enhance performance. For example, pyrene-benzimidazole hybrids have been developed as blue emitters for OLEDs. nih.govnih.govnsf.gov In one study, an OLED prototype using 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene as the emissive layer demonstrated a maximum external quantum efficiency (EQE) of 4.3% and a luminance of 290 cd/m² at 7.5 V. nih.govmdpi.com The design of these molecules aims to reduce intermolecular aggregation and crystallinity, which is crucial for achieving pure and efficient electroluminescence. nih.govresearchgate.net

In the field of organic semiconductors, benzimidazole derivatives have been investigated as n-type dopants. dtic.mil A study on a dimethyl-substituted benzimidazole derivative, DMe-N-DMBI-H, showed it to be an effective solution-processable n-type dopant for fullerene-based thin-film transistors. acs.org Another derivative, 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide (o-MeO-DMBI-I), was used as a strong n-type dopant for fullerene C₆₀, achieving a maximum conductivity of 5.5 S/cm, which was the highest reported value for molecular n-type conductors at the time. acs.org These findings suggest that this compound could be a valuable building block for creating novel organic semiconductors and dopants.

Table 2: Performance of OLEDs Incorporating Benzimidazole Derivatives
Benzimidazole DerivativeRole in OLEDMax. EQE (%)Max. Luminance (cd/m²)Emission ColorReference
1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyreneEmissive Layer4.3290Blue nih.govmdpi.com
3-(2-(4''-(1-phenyl-1H-benzo[d]imidazol-2-yl)-[1,1':4',1''-terphenyl]-4-yl)-1H-phenanthro[9,10-d]imidazol-1-yl)benzonitrile (MCNPIBI)Dopant Emitter3.696569Deep Blue tandfonline.com

Applications in Liquid Crystals and Polymeric Systems

The rigid, aromatic structure of the benzimidazole unit makes it a suitable mesogen for the construction of liquid crystals. By attaching long alkyl chains to the benzimidazole core, molecules can be designed to exhibit liquid crystalline phases. Research has demonstrated that gold(I) complexes with N-long chain substituted benzimidazoles can behave as liquid crystals. nih.gov Another study synthesized a series of 1-methyl-1H-benzimidazole-based mesogenic compounds that exhibited liquid crystal properties. researchgate.net These findings indicate the potential for derivatives of this compound, when appropriately functionalized, to be used in liquid crystal displays and other related technologies.

In polymer science, polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. benicewiczgroup.com These materials are used in demanding applications such as membranes for gas separation. osti.govrsc.org The incorporation of benzimidazole units can be achieved either in the polymer backbone or as side chains. For instance, benzimidazole-linked polymers (BILPs) have been used as filler particles in mixed matrix membranes to enhance CO₂/N₂ separation. osti.gov The nitrogen-rich benzimidazole groups provide a physisorptive affinity for CO₂. osti.gov Furthermore, the synthesis of copolymers containing dimethyl-benzimidazole units has been explored to develop low bandgap polymers for organic photovoltaics, where the dimethyl substitution helps improve the polymer's solubility. researchgate.net

Development of Chemical Sensors and Chemosensors

The ability of the benzimidazole nitrogen atoms to coordinate with metal ions makes them excellent components for chemical sensors. researchgate.net The binding of a target analyte can induce a change in the optical or electronic properties of the benzimidazole-containing molecule, leading to a detectable signal.

Researchers have developed novel dual-functional fluorescent sensors based on bis(5,6-dimethylbenzimidazole) derivatives for the selective detection of Ag⁺ and Fe³⁺ ions in a semi-aqueous medium. nih.gov The sensor exhibited distinct spectral responses to the two different metal ions, allowing for their differentiation. The sensing mechanism involves the binding of the metal ion to the nitrogen atom of the benzimidazole ring, which modulates the sensor's fluorescence. nih.gov The sensors were effective over a wide pH range and responded within 10 seconds, demonstrating their potential for practical applications, including use in test papers for visual detection. nih.gov This highlights the potential of the this compound scaffold as a core structure for designing new chemosensors for environmental and biological monitoring.

This compound as an Intermediate in Multi-step Chemical Syntheses

Benzimidazole and its derivatives are fundamental building blocks in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. While this compound belongs to this important class of heterocyclic compounds, detailed examples of its specific use as a central intermediate in multi-step syntheses are not extensively documented in readily available scientific literature.

However, a structurally related and similarly named compound, 1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzo[d]imidazole , serves as a well-established and crucial intermediate in the industrial synthesis of Telmisartan, a widely used angiotensin II receptor antagonist for treating hypertension. nih.govcphi-online.comresearchgate.net The synthetic routes to Telmisartan provide a clear and detailed illustration of how a complex dimethylated benzimidazole-based structure functions as a key precursor in a multi-step process.

A common initial step involves the synthesis of a simpler benzimidazole derivative. For instance, the process may start with the acylation of 4-amino-3-methylbenzoic acid methyl ester with butyryl chloride. This is followed by nitration, reduction of the nitro group, and cyclization to form a substituted benzimidazole ring system. nih.gov

The core of the multi-step synthesis then involves the strategic coupling of two different benzimidazole precursors or a benzimidazole with another aromatic system to build the final drug molecule. In an improved synthetic route, the key bibenzimidazole intermediate, 1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzo[d]imidazole, is alkylated with a substituted benzyl (B1604629) bromide derivative. scholarsresearchlibrary.com

A representative multi-step synthesis involving the key bibenzimidazole intermediate is outlined below:

Step 1: N-Alkylation of the Bibenzimidazole Intermediate

The precursor, 1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzo[d]imidazole, is reacted with a brominated biphenyl (B1667301) compound, typically tert-butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate, to form the penultimate intermediate of Telmisartan.

ReactantsReagents/ConditionsProduct
1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzo[d]imidazoletert-butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate, Base (e.g., NaOH), Solvent (e.g., Toluene)tert-butyl 4'-[(1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzimidazol-3'-yl)methyl]biphenyl-2-carboxylate

Step 2: Hydrolysis to Yield Telmisartan

The final step is the hydrolysis of the tert-butyl ester group to the corresponding carboxylic acid, yielding the active pharmaceutical ingredient, Telmisartan. This is typically achieved by heating in the presence of a strong acid. nih.gov

ReactantReagents/ConditionsProduct (Final)
tert-butyl 4'-[(1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzimidazol-3'-yl)methyl]biphenyl-2-carboxylateConcentrated Hydrochloric Acid, Heat (Reflux)Telmisartan

This synthetic pathway highlights the critical role of the dimethylated bibenzimidazole core, which is assembled and then further functionalized in subsequent steps to produce the final complex drug molecule. While not the specific this compound, this example robustly demonstrates the utility of such methylated benzimidazole structures as pivotal intermediates in modern organic and medicinal chemistry.

Q & A

Q. What are the standard synthetic routes for 1,7-dimethyl-1H-benzimidazole, and how can purity be optimized?

The Phillips reaction is a foundational method, involving condensation of substituted o-phenylenediamine with formic acid under acidic conditions. For 1,7-dimethyl derivatives, methyl substituents are introduced via alkylation or by starting with pre-methylated diamine precursors. Key steps include refluxing with 90% formic acid for 2–4 hours, followed by neutralization with NaOH to precipitate the product . Purity optimization requires careful solvent selection (e.g., ethanol for recrystallization) and monitoring reaction progress via TLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • ¹H/¹³C NMR : Assigns methyl group positions (δ ~2.5 ppm for N-methyl and δ ~2.3 ppm for C7-methyl) and aromatic protons (δ 6.8–7.5 ppm) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 161.1 for C₉H₁₀N₂) .
  • IR : Identifies N-H stretching (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Q. How can researchers screen the biological activity of this compound derivatives?

Initial screening involves in vitro assays:

  • Antimicrobial : Agar diffusion assays against E. coli or S. aureus with MIC values typically ranging 31.25–100 µg/mL .
  • Enzyme inhibition : Fluorometric assays targeting kinases or oxidoreductases, with IC₅₀ values calculated via dose-response curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Catalysts : CuSO₄/Na ascorbate in click chemistry improves triazole-functionalized derivatives (yields >80%) .
  • Solvent-free synthesis : Reduces side reactions; e.g., trifluoroacetic acid as a catalyst achieves 85% yield in one-pot reactions .
  • Temperature control : Lower temperatures (~60°C) minimize decomposition in halogenation steps .

Q. What computational methods are used to predict the electronic properties of this compound?

Density Functional Theory (DFT) with B3LYP/6-31G* basis sets optimizes molecular geometry and calculates HOMO-LUMO gaps (e.g., ~4.2 eV for derivatives with electron-withdrawing groups). These studies correlate with UV-Vis absorption spectra (λₘₐₐ ~300 nm) .

Q. How can contradictory data on biological activity between studies be resolved?

  • Comparative assays : Standardize protocols (e.g., broth microdilution for MIC) across labs .
  • Structural validation : Re-analyze derivatives via X-ray crystallography to confirm regiochemistry (e.g., methyl group positions) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and antimicrobial potency) .

Q. What strategies enhance the selectivity of this compound derivatives for specific enzyme targets?

  • Molecular docking : Use AutoDock Vina to predict binding to EGFR (ΔG ~-9.2 kcal/mol) or COX-2 .
  • SAR studies : Introduce substituents like methoxy or halogens at C2/C5 to modulate steric/electronic effects .
  • Prodrug design : Mask polar groups (e.g., carboxylates) to improve cell permeability .

Q. How does the stability of this compound vary under physiological conditions?

  • Thermal stability : TGA shows decomposition >300°C, suitable for high-temperature applications .
  • pH stability : Derivatives remain intact at pH 2–10 but hydrolyze in strong acids/bases (e.g., 12M HCl) .
  • Photostability : UV irradiation (254 nm) induces minimal degradation over 24 hours .

Methodological Recommendations

  • Synthesis : Prioritize solvent-free or one-pot methods for eco-friendly scaling .
  • Characterization : Combine XRD and NMR to resolve structural ambiguities .
  • Data analysis : Use cheminformatics tools (e.g., Schrödinger Suite) for predictive modeling .

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